molecular formula C14H26N4O6 B056461 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid CAS No. 114873-37-9

1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid

Cat. No.: B056461
CAS No.: 114873-37-9
M. Wt: 346.38 g/mol
InChI Key: HHLZCENAOIROSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane is a macrocyclic compound known for its ability to chelate metal ions. This compound is particularly significant in the field of coordination chemistry due to its high affinity for lanthanides and transition metals. It forms thermodynamically stable and kinetically inert complexes, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane typically involves the alkylation of 1,4,7,10-tetraazacyclododecane with bromoacetic acid under basic conditions. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane is unique due to its high affinity for lanthanides and its ability to form kinetically inert complexes. This makes it particularly useful in applications requiring stable and long-lasting metal complexes, such as in medical imaging and industrial catalysis .

Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLZCENAOIROSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276042
Record name 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-37-9
Record name 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Four hundred fifty μl of 100mM solutions of each of chromic chloride, ferric chloride, manganese chloride and dysprosium chloride were mixed with 50 μl of 1M 1,4,7-triscarboxymethyl-1,4,7,10tetraazacyclododecane and adjusted to pH 4.5. The solutions were heated at 88° C. for 20 minutes to enhance the rate of chelation, cooled and then adjusted to pH 7.
[Compound]
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4,7-triscarboxymethyl-1,4,7,10tetraazacyclododecane
Quantity
50 μL
Type
reactant
Reaction Step One
Name
manganese chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

100mM of calcium (II) (1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane) was prepared by mixing equal volumes of 200mM of calcium chloride and 200mM of 1,4,7,-triscarboxymethyl-1,4,7,10-tetraazacyclododecane. One and one-half ml of the solution was adjusted to pH 8.8 with dilute sodium hydroxide and 150 μl of 0.88% stannous chloride was added and mixed. Technetium-99m was added to obtain a final concentration of 20 μCi/ml and the solution was adjusted to pH 3. The solution was heated at 88° C. for 20 minutes, cooled, and adjusted to pH 7. After adjusting to a volume of 3 ml, it was passed through a 0.22 μ filter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
150 μL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution containing 0.26 mg of 3-aminopropane-1,2-diol in 6 μl of water is prepared. The pH is adjusted to 6 with HCl. 0.5 mg of gallium complex of 2-[4,7-bis(1,4-dicarboxybutyl]-1,4,7,10-tetraazacyclododec-1-yl]hexanoic acid are added to the above solution. The pH is again adjusted before adding 0.071 mg of sulfo-NHS and 0.062 mg of EDCI. The pH is checked and adjusted to 6 with 2N NaOH. After an overnight period at AT, the reaction medium is concentrated to approximately 2 ml and then precipitated from 10 ml of ethanol. The solid is filtered off, washed with ethanol and diethyl ether, and then purified on silanized silica RP2, elution being carried out with water only. 0.2 mg of product is obtained.
Quantity
0.26 mg
Type
reactant
Reaction Step One
Name
Quantity
6 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-[4,7-bis(1,4-dicarboxybutyl]-1,4,7,10-tetraazacyclododec-1-yl]hexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.071 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.062 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Reactant of Route 2
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Reactant of Route 3
Reactant of Route 3
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Reactant of Route 4
Reactant of Route 4
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Reactant of Route 5
Reactant of Route 5
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid
Reactant of Route 6
Reactant of Route 6
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.